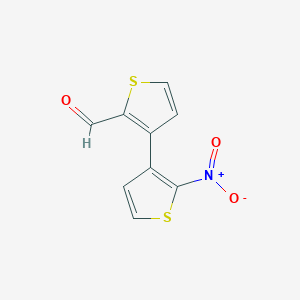

2-Nitro-2'-formyl-3,3'-bithiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO3S2 |

|---|---|

Molecular Weight |

239.3g/mol |

IUPAC Name |

3-(2-nitrothiophen-3-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H5NO3S2/c11-5-8-6(1-3-14-8)7-2-4-15-9(7)10(12)13/h1-5H |

InChI Key |

HTSRFKBDQMNEFU-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1C2=C(SC=C2)[N+](=O)[O-])C=O |

Canonical SMILES |

C1=CSC(=C1C2=C(SC=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Reactivity Studies and Chemical Transformations of 2 Nitro 2 Formyl 3,3 Bithiophene

Reactivity of the Nitro Group in Aromatic and Heteroaromatic Systems

The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic or heteroaromatic ring to which it is attached. wikipedia.org This effect is crucial in understanding the chemical transformations possible for the nitro-substituted thiophene (B33073) ring in 2-Nitro-2'-formyl-3,3'-bithiophene.

The reduction of aromatic nitro compounds is a fundamental transformation that can lead to a variety of products depending on the reducing agent and reaction conditions. numberanalytics.com The primary product of complete reduction is the corresponding amine, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comacs.org

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com It is a widely used and efficient method for converting nitro groups to amines. masterorganicchemistry.com

Metal-Acid Systems: Combinations of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) with an acid like hydrochloric acid (HCl) are effective in reducing nitro groups. masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can be employed, including lithium aluminium hydride (LiAlH4), which can lead to azobenzenes, and tin(II) chloride (SnCl2) in ethanol (B145695) for a pH-neutral reduction. masterorganicchemistry.com Copper nanoparticles with ammonium (B1175870) formate (B1220265) have also been shown to be a highly chemoselective system for this reduction. acs.org

The reduction process is not a single-step event. It proceeds through a series of intermediates. Two main pathways are generally considered: acs.org

Direct Reduction Pathway: The nitro group is first reduced to a nitroso group (-N=O), which is then further reduced to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH2). numberanalytics.comacs.org

Condensation Pathway: The initially formed nitroso compound can condense with a hydroxylamine intermediate to form an azoxy compound, which can be further reduced to an azo compound, a hydrazo compound, and ultimately the amine. acs.org

Experimental evidence suggests that for many reduction systems, the direct pathway via nitroso and hydroxylamine intermediates is the more probable route. acs.org The reduction of the nitroso intermediate to the hydroxylamine is often significantly faster than the initial reduction of the nitro group. nih.gov

The specific pathway and the distribution of products can be influenced by the reaction conditions, such as pH. nowgonggirlscollege.co.in For instance, in neutral solutions, phenylhydroxylamine can be the main product, while basic conditions can favor the formation of azobenzene (B91143) and hydrazobenzene. nowgonggirlscollege.co.in

| Method | Reagents | Primary Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | Amine | Widely used and efficient. masterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Amine | Classic and effective method. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl2 in ethanol | Amine | A pH-neutral, nonaqueous system. masterorganicchemistry.com |

| Lithium Aluminium Hydride | LiAlH4 | Azobenzene | Can lead to different products depending on the substrate. masterorganicchemistry.com |

| Copper Nanoparticles | Cu nanoparticles, NH4HCO2 | Amine | Highly chemoselective. acs.org |

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This is in contrast to the deactivating effect it has on electrophilic aromatic substitution. nih.gov The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, particularly when it is positioned ortho or para to the leaving group. libretexts.org

The SNAr reaction typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. nih.gov

Departure of the leaving group: The leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

The addition step is generally the rate-limiting step of the reaction. nih.gov The presence of electron-withdrawing groups like the nitro group is crucial for the stability of the intermediate and thus for the feasibility of the reaction. libretexts.org

A related and important reaction is the Vicarious Nucleophilic Substitution (VNS) , which allows for the nucleophilic replacement of a hydrogen atom in nitroaromatics and heteroaromatics. organic-chemistry.org This reaction utilizes carbanions that have a leaving group attached to the nucleophilic center. organic-chemistry.org In the context of "this compound," a nucleophile could potentially attack the nitro-substituted thiophene ring, leading to the substitution of a hydrogen atom. VNS reactions have been successfully applied to various nitro-heterocycles, including nitrothiophenes. organic-chemistry.org

Beyond reduction and SNAr, the nitro group can participate in other transformations. For instance, chelated amino acid ester enolates have been shown to react with aromatic nitro compounds in a 1,3-addition at the nitro group itself, leading to the formation of N-arylhydroxylamine derivatives. organic-chemistry.org This type of reactivity highlights the electrophilic character of the nitrogen atom in the nitro group.

Furthermore, recent research has explored the photochemical reactivity of nitroarenes. rsc.org Under UV or visible light irradiation, photoexcited nitroarenes can undergo a variety of transformations, including facile reduction to amines, azo-coupling, and even denitrative coupling reactions. rsc.org This opens up new avenues for the selective transformation of the nitro group in complex molecules.

Reactivity of the Formyl Group on Bithiophene Frameworks

The formyl group (-CHO) is a versatile functional group that can undergo a wide range of chemical reactions. fiveable.me Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon, making it a target for nucleophilic attack. fiveable.me The bithiophene framework can influence the reactivity of the formyl group through its electronic properties.

The carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles. fiveable.me

C-Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds readily add to the formyl group to form secondary alcohols. tcichemicals.com This is a fundamental carbon-carbon bond-forming reaction.

N-Nucleophiles: Amines react with the formyl group to form imines (Schiff bases). mdpi.com This condensation reaction is often reversible and can be catalyzed by acid or base. Hydrazine and its derivatives react similarly to form hydrazones. researchgate.net These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds.

The reactivity of the formyl group in "this compound" would be influenced by the electron-donating or -withdrawing nature of the bithiophene system. The presence of the nitro group on the adjacent ring could have a long-range electronic effect, potentially modulating the electrophilicity of the formyl carbon.

The formyl group is a key participant in various condensation and cycloaddition reactions.

Knoevenagel Condensation: The formyl group can react with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated compounds. uminho.pt For example, the reaction of a formyl-bithiophene with malononitrile (B47326) would lead to a dicyanovinyl-substituted bithiophene. uminho.pt

Wittig Reaction: Aldehydes react with phosphorus ylides in the Wittig reaction to form alkenes. tcichemicals.com This is a powerful method for the stereoselective synthesis of double bonds.

Cycloaddition Reactions: The formyl group can act as a dienophile or a component in other cycloaddition reactions, leading to the formation of various heterocyclic systems. For instance, thiophene formyl thiourea (B124793) derivatives have been synthesized via cycloaddition reactions. sioc-journal.cnresearchgate.net The formyl group itself is not typically a diene or dienophile in standard Diels-Alder reactions, but the double bond formed from a condensation reaction involving the formyl group can participate in such reactions. youtube.com

The specific reaction pathways and product outcomes for "this compound" would depend on the chosen reagents and reaction conditions, with the electronic and steric properties of the bithiophene core playing a significant role.

| Reaction Type | Reagents | Product Type | Example Reaction |

|---|---|---|---|

| Nucleophilic Addition (C-Nucleophile) | Grignard Reagent (R-MgX) | Secondary Alcohol | R'-CHO + R-MgX → R'-CH(OH)-R tcichemicals.com |

| Nucleophilic Addition (N-Nucleophile) | Primary Amine (R-NH2) | Imine (Schiff Base) | R'-CHO + R-NH2 → R'-CH=N-R mdpi.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | R'-CHO + CH2(CN)2 → R'-CH=C(CN)2uminho.pt |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR'') | Alkene | R'-CHO + Ph3P=CHR'' → R'-CH=CHR'' tcichemicals.com |

Formation of Extended Conjugated Systems

The formyl group at the 2'-position of this compound serves as a key functional handle for the construction of extended π-conjugated systems. Such systems are of significant interest for applications in organic electronics and optoelectronics. Two primary reaction pathways for extending the conjugation are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation is a widely employed method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org In the case of this compound, the formyl group can react with various active methylene compounds, such as malononitrile or cyanoacetic acid derivatives, to yield vinyl-substituted bithiophenes. uminho.ptsigmaaldrich.com These reactions are typically followed by spontaneous dehydration to afford an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the Z and Z' groups on the active methylene compound is crucial for the deprotonation by a mild base, which in turn facilitates the nucleophilic attack on the carbonyl carbon of the bithiophene derivative. wikipedia.org The resulting extended π-conjugated systems often exhibit interesting optical and electronic properties. uminho.pt

The Wittig reaction provides another powerful tool for alkene synthesis from aldehydes and ketones. masterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.com For this compound, this would involve reaction with a triphenyl phosphonium (B103445) ylide to convert the formyl group into a vinyl linkage, thereby extending the conjugated path. masterorganicchemistry.com A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. masterorganicchemistry.com The nature of the ylide can also influence the stereochemistry of the resulting alkene. youtube.com

| Reaction Type | Reactants | Product Type | Key Features |

| Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., malononitrile) | Vinyl-substituted bithiophene | C=C bond formation, Extension of π-conjugation, Often catalyzed by weak bases. |

| Wittig Reaction | This compound, Phosphorus Ylide | Vinyl-substituted bithiophene | Precise placement of the new double bond, Stereochemical control possible. |

Intermolecular and Intramolecular Reactivity of the Bithiophene Core

The electronic properties of the bithiophene core in this compound are significantly modulated by the presence of the electron-withdrawing nitro and formyl substituents.

Both the nitro (-NO₂) and formyl (-CHO) groups are strong electron-withdrawing groups. masterorganicchemistry.com Their presence on the bithiophene rings has a profound deactivating effect on the aromatic system towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org These groups withdraw electron density from the π-system of the rings through both inductive and resonance effects, making the rings less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

The deactivating nature of these substituents is a consequence of their ability to pull electron density away from the aromatic ring, which slows down the rate of electrophilic attack compared to unsubstituted benzene (B151609) or thiophene. libretexts.orglibretexts.org For instance, the nitration of nitrobenzene (B124822) is significantly slower than that of benzene. libretexts.org This deactivation is a general effect observed in aromatic systems bearing such electron-withdrawing functionalities. masterorganicchemistry.comlibretexts.org Furthermore, the presence of these groups is known to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The nitro group, in particular, has a pronounced effect, leading to a more electron-deficient character in the molecule. researchgate.net

| Substituent | Electronic Effect | Influence on Bithiophene Core |

| Nitro (-NO₂) | Strong electron-withdrawing (Inductive and Resonance) | Deactivates the ring towards electrophilic substitution; Lowers HOMO/LUMO energy levels. |

| Formyl (-CHO) | Strong electron-withdrawing (Inductive and Resonance) | Deactivates the ring towards electrophilic substitution; Lowers HOMO/LUMO energy levels. |

Despite the deactivation of the bithiophene core towards electrophilic substitution, the presence of the nitro and formyl groups provides opportunities for other types of functionalization. The formyl group, as discussed, is a prime site for condensation and olefination reactions. uminho.ptmasterorganicchemistry.com

Further elaboration of the this compound molecule can also be achieved through cross-coupling reactions, which are less sensitive to the electronic nature of the substituents on the aromatic ring compared to EAS. core.ac.uk For instance, should a halogen be introduced onto the bithiophene core, palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling could be employed to introduce new aryl or vinyl groups. uminho.ptcore.ac.uk This strategy allows for the modular construction of complex conjugated molecules. core.ac.uk

The synthesis of various bithiophene derivatives has been achieved through a variety of methods including coupling reactions, cycloadditions, and dihydroaminations, showcasing the versatility of the bithiophene motif in constructing novel molecular architectures. nih.gov The choice of synthetic strategy will depend on the desired final structure and the specific reactivity of the functional groups present on the this compound precursor.

Advanced Characterization Methodologies for Substituted Bithiophenes

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the precise structure of a molecule. For a novel or complex compound like 2-Nitro-2'-formyl-3,3'-bithiophene, a combination of methods would be required to confirm its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the chemically non-equivalent protons on the bithiophene rings and the formyl group. The chemical shifts (δ, typically in ppm) would be influenced by the electron-withdrawing nature of the nitro and formyl groups. The coupling patterns (multiplicity, e.g., doublet, triplet) and coupling constants (J, in Hz) would reveal the connectivity of the protons on the thiophene (B33073) rings.

¹³C NMR: A carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the thiophene rings, the formyl carbon, and the carbons attached to the nitro and formyl groups would be highly informative for confirming the substitution pattern.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) This table is a hypothetical representation of the type of data that would be generated from NMR analysis. Actual values are not available.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-4 | 7.5 - 8.0 | 125 - 135 |

| H-5 | 7.2 - 7.7 | 120 - 130 |

| H-4' | 7.8 - 8.3 | 130 - 140 |

| H-5' | 7.6 - 8.1 | 128 - 138 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro (NO₂) and formyl (CHO) groups. Key expected vibrations would include the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and the strong C=O stretching of the aldehyde (around 1700-1680 cm⁻¹). Vibrations corresponding to the C-H and C=C bonds of the thiophene rings would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The C=C and C-S stretching modes of the thiophene rings would also be observable and could provide information about the conjugation and conformation of the bithiophene backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The bithiophene core, substituted with electron-withdrawing groups, would be expected to have characteristic absorption bands in the UV-Vis region. The positions of the absorption maxima (λmax) would be indicative of the extent of π-conjugation in the molecule. The presence of the nitro and formyl groups would likely cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted 3,3'-bithiophene (B186561), indicating a smaller HOMO-LUMO energy gap.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺), which would confirm the elemental composition of this compound.

Fragmentation Analysis: Under electron impact (EI) or other ionization methods, the molecule would fragment in a characteristic manner. Expected fragmentation pathways could include the loss of the nitro group (as NO₂ or NO), the formyl group (as CHO or CO), and cleavage of the bithiophene ring system. Analysis of these fragment ions would provide further confirmation of the molecule's structure.

Advanced Surface and Electronic Structure Probes

For a more in-depth understanding of the elemental composition and electronic properties, especially in the solid state or as a thin film, advanced surface-sensitive techniques are employed.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Elemental Composition: An XPS survey scan would confirm the presence of carbon, nitrogen, oxygen, and sulfur in this compound.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would provide information about the chemical environment of each element. For instance, the C 1s spectrum could be deconvoluted to show different peaks corresponding to the carbons in the thiophene rings, the formyl carbon, and any adventitious carbon. The N 1s spectrum would show a characteristic binding energy for the nitro group. The O 1s spectrum would have contributions from the nitro and formyl groups. The S 2p spectrum would be characteristic of sulfur in a thiophene ring. These binding energies can provide insights into the electronic effects of the substituents on the bithiophene core.

Interactive Data Table: Expected XPS Binding Energies (Hypothetical) This table is a hypothetical representation of the type of data that would be generated from XPS analysis. Actual values are not available.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| C | 1s | ~284.8 | C-C, C-H (Thiophene) |

| C | 1s | ~286.5 | C-S, C-N |

| C | 1s | ~288.0 | C=O (Formyl) |

| N | 1s | ~406.0 | R-NO₂ |

| O | 1s | ~532.0 | C=O (Formyl) |

| O | 1s | ~533.5 | R-NO₂ |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure

There are no published NEXAFS studies specifically focused on "this compound." This technique is a potent tool for probing the unoccupied electronic states and local bonding environment of atoms within a molecule. For substituted bithiophenes, NEXAFS spectroscopy at the carbon, nitrogen, oxygen, and sulfur K-edges could provide detailed insights into the molecular orbital structure. Specifically, it would be expected to reveal information about the π* orbitals associated with the thiophene rings and the nitro and formyl substituent groups. Analysis of the spectral features, including their energy positions and intensities, often aided by theoretical calculations, would allow for a comprehensive understanding of how the electron-withdrawing nitro and formyl groups influence the electronic structure of the 3,3'-bithiophene core. However, at present, such an analysis for "this compound" remains to be performed and documented in the scientific literature.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Similarly, the crystal structure of "this compound" has not been reported in the accessible scientific literature. X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD study of this compound would yield crucial information, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: Providing the precise dimensions of the repeating unit of the crystal.

Molecular Conformation: Determining the torsion angle between the two thiophene rings and the orientation of the substituent groups.

Intermolecular Interactions: Revealing the nature and geometry of non-covalent interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, which govern the molecular packing in the solid state.

Without experimental XRD data, a definitive description of the solid-state structure and the intermolecular interactions that stabilize the crystal lattice of "this compound" cannot be provided.

Theoretical and Computational Investigations of 2 Nitro 2 Formyl 3,3 Bithiophene

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

Geometrical Optimization and Conformational Analysis

The geometry of 3,3'-bithiophene (B186561) and its derivatives is characterized by the torsional angle between the two thiophene (B33073) rings. This dihedral angle is a result of the balance between steric hindrance from the substituents and the electronic effects that favor a more planar conformation to maximize π-conjugation. For 3,3'-disubstituted bithiophenes, a non-planar conformation is generally preferred in the ground state to alleviate steric repulsion between the substituents. acs.orgrsc.org

In the case of 2-Nitro-2'-formyl-3,3'-bithiophene, the nitro (-NO2) and formyl (-CHO) groups at the 2 and 2' positions, respectively, would introduce significant steric hindrance. Theoretical investigations on 3,3'-dimethyl-2,2'-bithiophene (B1582012) have shown the existence of stable syn-gauche and anti-gauche conformers. acs.org The inclusion of electron correlation in DFT calculations is crucial for accurately predicting these conformations. acs.org For this compound, a twisted conformation is expected, with the dihedral angle likely influenced by the electronic nature of the substituents. Strong electron-withdrawing groups like formyl and nitro can reduce the barrier to internal rotation. rsc.org

Table 1: Representative Torsional Angles in Substituted Bithiophenes

| Compound | Method | Dihedral Angle (°) | Reference |

| 3,3'-dimethyl-2,2'-bithiophene | DFT (B3LYP) | syn-gauche and anti-gauche minima | acs.org |

| 3,3'-dialkoxybithiophene | AM1 | Twisted | acs.org |

| Bithiophene with formyl group | DFT | Planar structure less stable | rsc.org |

| Bithiophene with nitro group | DFT | Planar structure less stable | rsc.org |

This table presents data for analogous compounds to predict the behavior of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of electronic transitions.

For this compound, both the nitro and formyl groups are strong electron-withdrawing substituents. These groups are known to lower the energy levels of both the HOMO and LUMO. rsc.orgresearchgate.net The reduction in the HOMO-LUMO gap is a common feature in molecules with strong electron-withdrawing groups. researchgate.net This effect is attributed to the stabilization of the LUMO through the electron-accepting nature of the substituents. In donor-acceptor systems, this tuning of the HOMO-LUMO gap is a well-established principle. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Energy Gaps for Substituted Bithiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Bithiophene (unsubstituted) | - | - | ~6.59 | acs.org |

| Bithiophene with nitro group | Lowered | Lowered | Reduced | researchgate.net |

| Bithiophene with formyl group | Lowered | Lowered | Reduced | rsc.org |

| 5-dimethylamino-5′-nitro-2,2′-bithiophene | - | - | - | acs.org |

This table provides a predictive overview based on data from similar compounds.

Charge Distribution and Electron Density Analysis (e.g., NPA)

Natural Population Analysis (NPA) is a method to calculate the atomic charges and electron distribution within a molecule. nih.govmdpi.com In this compound, the strong electronegativity of the oxygen and nitrogen atoms in the nitro and formyl groups will lead to a significant redistribution of electron density.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule and is a useful tool for predicting reactivity. nih.govresearchgate.net The MEP map of this compound is expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and formyl groups. These regions indicate the sites that are most susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms and parts of the thiophene rings, indicating sites for nucleophilic attack. The MEP analysis, therefore, complements the NPA by providing a spatial view of the molecule's reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. acs.orgmdpi.com For donor-acceptor substituted bithiophenes, TD-DFT can provide valuable insights into the nature of electronic transitions, such as intramolecular charge transfer (ICT). acs.org

However, computational studies on bithiophenes with strong electron-withdrawing groups like nitro and formyl can be challenging. For instance, some studies have reported that methods like CC2 and ADC(2) may not be suitable for these systems due to the multi-reference character of their ground states. whiterose.ac.uk Nevertheless, TD-DFT calculations, when successful, can reveal the origin of absorption bands. For example, in similar donor-acceptor systems, the lowest energy absorption band often corresponds to the HOMO to LUMO transition, which has a significant ICT character. acs.orgmdpi.com

Substituent Effects on Electronic and Photophysical Properties

The presence of both a nitro and a formyl group on the 3,3'-bithiophene core is expected to have a profound impact on its electronic and photophysical properties. Both are strong electron-withdrawing groups, and their combined effect will likely lead to a significant reduction in the HOMO-LUMO energy gap compared to unsubstituted bithiophene. rsc.orgresearchgate.net This reduction in the energy gap would result in a bathochromic (red) shift in the molecule's absorption spectrum.

The strong polarization induced by these substituents will also result in a large ground-state dipole moment. The photophysical properties, such as fluorescence, are also expected to be significantly altered. In many substituted bithiophenes, the fluorescence quantum yields are generally low, and this can be even more pronounced in 3,3'-disubstituted compounds. acs.org The specific nature of the excited states and their relaxation pathways would require detailed TD-DFT and further advanced computational studies.

Influence of Nitro and Formyl Groups as Electron-Withdrawing Moieties

The electronic landscape of the 3,3'-bithiophene core is significantly modulated by the presence of the nitro (–NO2) and formyl (–CHO) groups. Both substituents are characterized by their strong electron-withdrawing nature. rsc.org This property arises from the high electronegativity of the oxygen atoms and the resonance and inductive effects exerted by these functional groups.

The nitro group at the 2-position and the formyl group at the 2'-position pull electron density from the π-conjugated system of the bithiophene rings. This intramolecular charge transfer is a key determinant of the molecule's electronic properties. researchgate.net Theoretical studies on similar substituted bithiophenes confirm that strong electron-withdrawing groups are often employed to tune the electronic and optical characteristics, such as the band gap, of conjugated molecules. rsc.org In some cases, the presence of nitro and formyl substituents can lead to a multi-reference character in the ground state, which presents specific challenges for certain computational methods like CC2 and ADC(2). whiterose.ac.uk The electron-withdrawing capacity of these groups is fundamental to the molecule's potential use in materials science, where precise control over electronic properties is essential. acs.org

Impact on Planarity and Conjugation

The geometry of the bithiophene backbone, specifically the dihedral angle between the two thiophene rings, is critical for effective π-conjugation. Optimal conjugation occurs in a planar or near-planar conformation, which facilitates electron delocalization across the molecule.

However, theoretical investigations on substituted bithiophenes have revealed that strong electron-withdrawing groups, such as formyl and nitro groups, can have a detrimental effect on both conjugation and planarity. rsc.org Key findings from computational analyses indicate:

Reduced Backbone Conjugation : The powerful electron-withdrawing effect of the nitro and formyl groups reduces the electron delocalization along the bithiophene backbone. rsc.org

Deterioration of Coplanarity : This reduction in backbone conjugation leads to a lower rotational barrier for the bond connecting the two thiophene rings. A lower energy barrier means the molecule can more easily deviate from a planar structure, which in turn further disrupts π-conjugation. rsc.org

While noncovalent interactions can sometimes promote planarity, in the case of bithiophenes substituted with potent electron-withdrawing groups, the electronic effect is often the dominant factor that deteriorates coplanarity. rsc.orgacs.org This deviation from planarity is a critical consideration, as it directly impacts the molecule's electronic and optical properties, such as its absorption spectrum.

Reactivity Descriptors and Chemical Behavior Prediction

Quantum chemical calculations allow for the determination of various reactivity descriptors that predict the chemical stability and reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org

The stability of a molecule is often related to its HOMO-LUMO energy gap. A smaller gap generally suggests that the molecule is more polarizable and more reactive. The presence of strong electron-withdrawing groups like –NO2 is known to lower the HOMO-LUMO gap. acs.org

Several global reactivity descriptors can be calculated to provide a more detailed picture of the chemical behavior of this compound. scispace.comacs.org

| Reactivity Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. A larger value indicates greater stability. scispace.com |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reaction. acs.org |

| Electronegativity | χ | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. acs.org |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; quantifies its electrophilic nature. acs.org |

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Direct C-H Activation/Arylation: Palladium-catalyzed direct C-H activation reactions offer a powerful tool for the site-selective arylation of thiophene (B33073) rings. researchgate.net Investigating these methods for the introduction of formyl and nitro functionalities could provide a more atom-economical route to 2-Nitro-2'-formyl-3,3'-bithiophene and its derivatives.

Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single, one-pot operation, which is inherently efficient and reduces waste. nih.govresearchgate.net Designing MCRs that incorporate thiophene precursors could lead to novel and rapid access to highly substituted bithiophene systems. researchgate.net

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability. This is particularly relevant for nitration reactions, which can be hazardous on a large scale.

Catalytic Formylation and Nitration: Research into novel catalytic systems, potentially using earth-abundant metals, for the direct formylation and nitration of the bithiophene core could significantly improve the sustainability of the synthesis. nih.gov

Advanced Functionalization for Tailored Electronic Properties

The electronic properties of the this compound core are dictated by its electron-deficient nature, a result of the potent electron-withdrawing effects of the nitro and formyl groups. rsc.org Advanced functionalization strategies could further tailor these properties for specific applications.

Future research should systematically investigate how additional substituents at other positions on the bithiophene rings can modulate the molecule's electronic structure. Computational studies have shown that both the type of substituent (electron-donating or electron-withdrawing) and its position significantly influence the molecule's frontier molecular orbital (HOMO/LUMO) energies and the energy gap. rsc.orgscispace.comwhiterose.ac.uk For instance, electron-donating groups are known to increase the energy of the HOMO and LUMO, while strong electron-withdrawing groups can lower them. rsc.org This tuning is critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netwhiterose.ac.uk

| Substituent Effect on Bithiophene Properties | Predicted Impact | Reference |

| Electron-Withdrawing Groups (e.g., -NO₂, -CHO, -CN) | Lower HOMO/LUMO energies, potentially reduced backbone conjugation. | rsc.org |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Increased HOMO/LUMO energies, enhanced backbone conjugation. | rsc.org |

| Alkyl Side Chains | Can improve solubility and influence solid-state packing. | rsc.org |

| Extended π-Conjugation (e.g., Phenyl groups) | Decreased excitation energy, red-shifted absorption spectra. | whiterose.ac.uk |

This table presents generalized effects of substituents on a bithiophene core based on computational and experimental studies of various derivatives.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A fundamental understanding of the relationship between molecular structure and material properties is crucial for rational design. For this compound, a key structural feature is the torsional angle between the two thiophene rings. This dihedral angle determines the degree of π-conjugation across the molecule, which in turn governs its electronic and optical properties. whiterose.ac.uk

Future work should employ a synergistic approach combining experimental characterization with theoretical calculations:

Computational Modeling: Using methods like Density Functional Theory (DFT), researchers can model the ground and excited state geometries. rsc.orgwhiterose.ac.uk These calculations can predict how the nitro and formyl groups, along with other potential substituents, influence the planarity of the bithiophene backbone and its internal rotational barriers. rsc.org

Spectroscopic Analysis: Experimental techniques such as UV-Vis absorption and fluorescence spectroscopy can validate theoretical predictions regarding the HOMO-LUMO gap and electronic transitions. scispace.com

X-ray Crystallography: Single-crystal X-ray diffraction studies, where possible, provide definitive experimental data on bond lengths, bond angles, and the crucial inter-ring dihedral angle in the solid state.

This combined approach will provide a comprehensive picture of how substituent-induced changes in molecular geometry translate into measurable changes in material properties. rsc.orgwhiterose.ac.uk

Development of Supramolecular Assemblies Based on Bithiophene Scaffolds

Bithiophene units can serve as versatile building blocks, or scaffolds, for the construction of larger, ordered supramolecular assemblies. acs.orgunimi.itrsc.org These organized structures can exhibit emergent properties that are not present in the individual molecules alone. rsc.org

Future research should focus on using this compound as a component in supramolecular chemistry. The polar nitro and formyl groups could be exploited to direct assembly through specific non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding (if appropriate functionalities are introduced). Potential research directions include:

Self-Assembled Monolayers (SAMs): Creating SAMs on various substrates to control interfacial electronic properties for device applications.

Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases, allowing for macroscopic alignment and anisotropic properties.

Two-Dimensional (2D) Materials: Employing supramolecular scaffolds, such as triptycenes, to guide the assembly of bithiophene derivatives into highly ordered 2D hexagonal structures. nih.gov

Nanowires and Nanofibers: Developing conditions for the self-assembly of the molecules into one-dimensional nanostructures, which could function as charge transport pathways in optoelectronic devices. scispace.com

Integration into Multi-Component Systems for Emerging Technologies

The ultimate goal of studying this compound is its integration into functional devices. Its electron-deficient character makes it a candidate for an n-type (electron-transporting) material in organic electronics.

Future outlooks should target the incorporation of this molecule into multi-component systems:

Organic Solar Cells (OSCs): As an electron-acceptor material to be blended with an electron-donor polymer or small molecule. The tunability of its LUMO level is critical for achieving efficient charge separation at the donor-acceptor interface. whiterose.ac.uk

Chemosensors: The combination of a conjugated backbone with reactive/interactive formyl and nitro groups suggests potential for chemosensor applications. acs.org The binding of an analyte could perturb the electronic structure of the bithiophene, leading to a detectable colorimetric or fluorescent response. acs.org

Nonlinear Optical (NLO) Materials: Donor-acceptor substituted bithiophenes have shown promise as highly efficient and stable NLO chromophores. acs.org By coupling the existing acceptor groups with a suitable electron donor, novel push-pull systems based on the 3,3'-bithiophene (B186561) core could be developed.

Q & A

Q. What are efficient synthetic strategies for preparing 2-nitro-2'-formyl-3,3'-bithiophene, and what key challenges arise during functionalization?

A modular approach involves bromination of 3,3'-bithiophene followed by sequential functionalization. For example, bromination in CS₂ yields hexabrominated derivatives (crucial for regioselectivity) . Subsequent formylation via Vilsmeier-Haack or directed lithiation/formylation steps can introduce the aldehyde group. The nitro group may be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures). Key challenges include avoiding over-bromination, managing steric hindrance during formylation, and preventing side reactions (e.g., oxidation of thiophene rings). Use spectroscopic monitoring (¹H NMR, FTIR) to track intermediate purity .

Q. How can purification challenges associated with nitro and formyl groups be mitigated during synthesis?

The nitro group’s electron-withdrawing nature increases polarity, complicating crystallization. Solvent selection is critical: CS₂ is essential for bromination , while DMF or DMSO may stabilize intermediates. Chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using mixed solvents like CHCl₃/MeOH) can improve purity. For nitro-containing intermediates, avoid prolonged exposure to light to prevent decomposition .

Advanced Research Questions

Q. How does the nitro-formyl substitution pattern influence the electronic properties of 3,3'-bithiophene derivatives in organic semiconductors?

The nitro group acts as a strong electron acceptor, while the formyl group enhances conjugation. Together, they lower the LUMO energy, improving electron transport in n-type semiconductors. To assess this, perform cyclic voltammetry (CV) to determine redox potentials and DFT calculations (e.g., B3LYP/6-31G*) to map frontier orbitals. Compare charge-carrier mobility in thin-film transistors (OFETs) with non-functionalized analogs. Note that excessive electron withdrawal may reduce solubility, necessitating side-chain engineering (e.g., alkylation) .

Q. What experimental designs resolve contradictory data on charge transport in copolymers incorporating this compound?

Contradictions often stem from variations in molecular packing or phase separation. Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze crystallinity and atomic force microscopy (AFM) to assess film morphology. For bulk heterojunction solar cells, optimize donor-acceptor ratios (e.g., 1:1 to 1:4) and annealing conditions. Compare with fluorinated or alkylated derivatives (e.g., 3,3'-difluoro-2,2'-bithiophene) to isolate substituent effects .

Q. How can low redox activity in copolymers containing this compound be addressed for electrochemical sensing applications?

Low activity may arise from poor ferrocene integration or steric shielding of redox-active sites. Modify copolymerization protocols: (i) Use functional monomers (e.g., FM2 in ) with higher binding affinity for redox moieties. (ii) Increase the density of nitro-formyl units to enhance electron mediation. (iii) Employ electrochemical impedance spectroscopy (EIS) to optimize interfacial charge transfer. Post-polymerization modifications (e.g., electropolymerization) can also graft additional redox groups .

Q. What role does molecular twisting play in the conductivity of oligothiophenes functionalized with nitro and formyl groups?

Twisting disrupts π-conjugation but creates smaller, energetically aligned hopping sites. Introduce controlled twists via steric substituents (e.g., 3,3'-dihexyl groups) or meta-linkages. Compare planar vs. twisted derivatives using UV-vis (to track conjugation length) and Hall effect measurements (to quantify conductivity). Twisted systems may exhibit higher thermal stability but require balanced torsion angles (~30–45°) to avoid excessive bandgap widening .

Methodological Considerations

- Synthetic Optimization : Prioritize regioselective bromination (CS₂ as solvent) and iterative cross-coupling (Suzuki or Stille) for functional group introduction .

- Morphological Analysis : Pair GIWAXS with polarized optical microscopy to correlate crystallinity with device performance .

- Electrochemical Tuning : Use differential pulse voltammetry (DPV) to monitor redox peaks and adjust copolymer composition for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.